molecular formula C18H18Br2Cl2N2Ni B6298090 2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide CAS No. 541517-09-3

2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide

Cat. No.: B6298090
CAS No.: 541517-09-3
M. Wt: 551.8 g/mol
InChI Key: LSARSXPEEPDNFL-UHFFFAOYSA-L
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Description

2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide is a coordination compound featuring a nickel(II) center coordinated by two imine ligands derived from 4-chloro-2-methylaniline and butane-2,3-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide typically involves the following steps:

    Formation of the Imine Ligand: The imine ligands are synthesized by condensing 4-chloro-2-methylaniline with butane-2,3-dione in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

    Coordination to Nickel(II): The resulting imine ligands are then reacted with a nickel(II) salt, such as nickel(II) bromide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination of the imine ligands to the nickel center.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ligands can be substituted with other anions or neutral ligands, such as chloride, nitrate, or phosphines, under appropriate conditions.

    Redox Reactions: The nickel(II) center can participate in redox reactions, potentially being reduced to nickel(I) or oxidized to nickel(III) in the presence of suitable reagents.

    Coordination Reactions: The compound can form adducts with other ligands, altering its coordination environment and potentially its reactivity.

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of halide salts or neutral ligands in solvents like acetonitrile or dichloromethane.

    Redox Reactions: Can be carried out using reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

    Coordination Reactions: Often performed in polar solvents with excess ligands to drive the formation of the desired adducts.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of bromide with chloride would yield 2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dichloride.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes. Its unique coordination environment allows for fine-tuning of its catalytic properties.

Biology and Medicine

While direct applications in biology and medicine are less common, derivatives of this compound could be explored for their bioactivity, particularly in the design of metal-based drugs or imaging agents.

Industry

In industry, 2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide could be used in the development of advanced materials, such as conductive polymers or as a precursor for nickel-containing nanomaterials.

Mechanism of Action

The mechanism by which this compound exerts its effects, particularly in catalysis, involves the coordination of substrates to the nickel center, facilitating various chemical transformations. The imine ligands can stabilize different oxidation states of nickel, allowing for redox flexibility and enhancing catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide: Similar structure but lacks the methyl group on the phenyl ring.

    2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide: Similar structure but lacks the chloro group on the phenyl ring.

    2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-copper(II)-dibromide: Similar ligand environment but with a copper(II) center instead of nickel(II).

Uniqueness

The presence of both chloro and methyl groups on the phenyl ring in 2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide provides unique electronic and steric properties, potentially enhancing its reactivity and selectivity in catalytic applications compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

2-N,3-N-bis(4-chloro-2-methylphenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2.2BrH.Ni/c1-11-9-15(19)5-7-17(11)21-13(3)14(4)22-18-8-6-16(20)10-12(18)2;;;/h5-10H,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSARSXPEEPDNFL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C(C)C(=NC2=C(C=C(C=C2)Cl)C)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333950
Record name 2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541517-09-3
Record name 2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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